molecular formula C21H23ClN4O B2728712 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide CAS No. 887216-55-9

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide

Cat. No. B2728712
CAS RN: 887216-55-9
M. Wt: 382.89
InChI Key: ATRVKTXOJGSSSC-UHFFFAOYSA-N
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Description

“2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide” is a complex organic compound. It contains a benzimidazole core, which is a type of heterocyclic aromatic organic compound . This compound also contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of a benzimidazole intermediate with other organic compounds . For example, 1,3-dihydro-2H-1,3-benzimidazole-2-thione can be reacted with 4-fluorobenzaldehyde to get a benzimidazole derivative .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The benzimidazole core is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound likely involve the benzimidazole and piperidine rings. These rings can participate in various chemical reactions, often involving the formation or breaking of bonds with other organic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Benzimidazole compounds are generally white or colorless solids that are highly soluble in water and other polar solvents .

Scientific Research Applications

ACAT Inhibition and Cardiovascular Research

  • Discovery of Clinical Candidate K-604 : The derivative 2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604) was identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1. This finding is significant for cardiovascular research, as ACAT-1 is implicated in atherosclerosis and other cardiovascular diseases. K-604 showed enhanced aqueous solubility and oral absorption, making it a promising clinical candidate for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Radiopharmaceutical Development

  • Substituted [123I]imidazo[1,2-α]pyridines for Peripheral Benzodiazepine Receptors (PBR) : The synthesis of substituted imidazo[1,2-α]pyridines, which are high affinity and selective ligands for PBR, was conducted. These compounds, after being labeled with iodine-123, are used for studying PBR in vivo using Single Photon Emission Computed Tomography (SPECT), an important tool in nuclear medicine (Katsifis et al., 2000).

Antimicrobial and Antifungal Research

  • Biological Evaluation of Antimicrobial Nano-Materials : A series of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives were synthesized and screened for their antimicrobial activities against pathogenic bacteria and Candida species. This study highlights the potential of these derivatives in developing new antimicrobial agents, particularly against fungal infections (Mokhtari & Pourabdollah, 2013).

Anticancer Research

  • Synthesis and Evaluation of Benzodiazepines Bearing Benzimidazole / Benzothiazole and Indole Moieties : Compounds with benzimidazole and benzothiazole moieties, synthesized using a piperidine base, were examined for their antimicrobial and antioxidant activities. Some showed potent anti-microbial activity against bacteria and fungi, and significant antioxidant activity, which is relevant in cancer research and therapy (Naraboli & Biradar, 2017).

Future Directions

Benzimidazole derivatives have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . Therefore, the study and development of new benzimidazole derivatives, such as “2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide”, could be a promising direction for future research .

properties

IUPAC Name

2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O/c1-14-6-7-16(12-17(14)22)23-20(27)13-26-10-8-15(9-11-26)21-24-18-4-2-3-5-19(18)25-21/h2-7,12,15H,8-11,13H2,1H3,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRVKTXOJGSSSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2CCC(CC2)C3=NC4=CC=CC=C4N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide

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